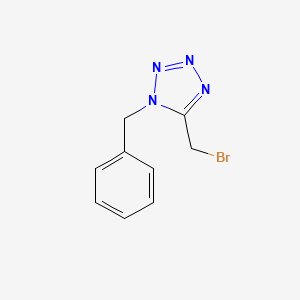
1-benzyl-5-(bromomethyl)-1H-1,2,3,4-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-(bromomethyl)-1H-1,2,3,4-tetrazole is a heterocyclic organic compound that features a tetrazole ring substituted with a benzyl group and a bromomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-(bromomethyl)-1H-1,2,3,4-tetrazole typically involves the reaction of benzyl azide with bromoacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-5-(bromomethyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce corresponding oxides.
Applications De Recherche Scientifique
1-Benzyl-5-(bromomethyl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism by which 1-benzyl-5-(bromomethyl)-1H-1,2,3,4-tetrazole exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-Benzyl-1H-tetrazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Bromomethyl)-1H-tetrazole: Lacks the benzyl group, affecting its overall stability and binding properties.
1-Benzyl-5-methyl-1H-tetrazole:
Uniqueness: 1-Benzyl-5-(bromomethyl)-1H-1,2,3,4-tetrazole is unique due to the presence of both benzyl and bromomethyl groups, which confer distinct reactivity and binding characteristics. This makes it a versatile compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C9H9BrN4 |
|---|---|
Poids moléculaire |
253.10 g/mol |
Nom IUPAC |
1-benzyl-5-(bromomethyl)tetrazole |
InChI |
InChI=1S/C9H9BrN4/c10-6-9-11-12-13-14(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
ZVMQDRIMCGTJDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=NN=N2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















